molecular formula C10H13BrClN B1527799 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride CAS No. 1187928-01-3

7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No.: B1527799
CAS No.: 1187928-01-3
M. Wt: 262.57 g/mol
InChI Key: KFPANHDJMXKDEE-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS 1187928-01-3) is a brominated tetrahydronaphthalene derivative with the molecular formula C₁₀H₁₂BrN·HCl and a molar mass of 262.58 g/mol. It is characterized by a bromine substituent at the 7-position of the tetrahydronaphthalene ring and a primary amine group at the 2-position, which is protonated as a hydrochloride salt. The compound is commercially available with ≥95% purity and requires storage at +2 to +8°C to maintain stability . Its primary applications include use as a synthetic intermediate in medicinal chemistry, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors.

Properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1,3,5,10H,2,4,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPANHDJMXKDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-01-3
Record name 2-Naphthalenamine, 7-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by amination The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 1,2,3,4-tetrahydronaphthalen-2-amine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: 1,2,3,4-tetrahydronaphthalen-2-amine.

    Substitution: Various substituted tetrahydronaphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological receptors and enzymes.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its role in drug development for neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets. The bromine and amine groups play a crucial role in its binding affinity and activity. The compound may interact with neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Halogen-Substituted Derivatives

6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
  • CAS : 1810069-90-9
  • Structure : Bromine at position 6; amine at position 1.
  • Similarity Score : 1.00 (structural similarity despite positional isomerism) .
7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride
  • CAS : 907973-43-7
  • Structure : Fluorine replaces bromine at position 6.
  • Impact : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase metabolic stability compared to bromine. This substitution is common in drug design to optimize pharmacokinetics .
7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
  • CAS : 1199782-93-8
  • Structure : Additional methyl group at position 5; amine at position 1.
  • Impact : The methyl group enhances lipophilicity, which may improve blood-brain barrier penetration but could also reduce solubility .

Enantiomeric Variants

(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
  • CAS : 676133-24-7
  • Structure : Amine at position 1; (S)-configuration.
  • Properties : Stereochemistry influences chiral recognition in biological systems. This enantiomer is stored at room temperature (RT), unlike the 2-amine variant requiring refrigeration .
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
  • CAS : 1443238-61-6
  • Structure : (R)-configuration at position 1.
  • Safety : Classified with hazard statement H302 (harmful if swallowed) and precautionary code P280-P305 (handling precautions) .

Functional Group Modifications

N,N-Dimethyl Derivatives (e.g., trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine)
  • Structure : N,N-dimethylation replaces the primary amine; cyclohexyl substituent at position 3.
  • Synthesis : Prepared via reductive amination (71% yield, melting point 137–139°C).
  • Impact : Dimethylation reduces hydrogen-bonding capacity, likely decreasing solubility but increasing membrane permeability .
Benzyl-Substituted Analogues (e.g., trans-4-(Biphenyl-3-yl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine)
  • Structure : Biphenyl-3-yl group at position 4.
  • Synthesis : 70% yield via Pd-catalyzed cross-coupling.
  • Applications : Bulky aromatic substituents enhance affinity for hydrophobic binding pockets in enzyme inhibitors .

Comparison Table of Key Compounds

Compound Name CAS No. Substituents Molar Mass (g/mol) Key Properties
Target Compound 1187928-01-3 7-Br, 2-NH₂·HCl 262.58 ≥95% purity; storage at +2–+8°C
6-Bromo-1-amine HCl 1810069-90-9 6-Br, 1-NH₂·HCl 262.58 Positional isomer; similarity 1.00
7-Fluoro-2-amine HCl 907973-43-7 7-F, 2-NH₂·HCl 220.68 Higher metabolic stability
(S)-7-Bromo-1-amine HCl 676133-24-7 7-Br, 1-NH₂·HCl (S) 262.58 RT storage; chiral specificity
trans-4-Cyclohexyl-N,N-dimethyl N/A 4-cyclohexyl, N,N-Me₂ 285.44 137–139°C melting point

Biological Activity

7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a brominated tetrahydronaphthalene moiety, which is associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C10H13BrClN
  • Molecular Weight : 262.57 g/mol
  • CAS Number : 1187928-01-3

Research indicates that this compound may interact with various biological targets:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests potential activity against targets such as dihydrofolate reductase (DHFR) and other metabolic enzymes .
  • Receptor Binding :
    • Preliminary studies suggest that this compound may bind to specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems. This binding could lead to effects on mood and cognition .
  • Antitumor Activity :
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits DHFR and other metabolic enzymes
Receptor InteractionPotential binding to CNS receptors
Antitumor EffectsInduces apoptosis in cancer cell lines

Case Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study involving rodent models, administration of the compound resulted in improved cognitive function in memory tasks. The compound's effect was attributed to its interaction with serotonin receptors, suggesting a potential for treating cognitive disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Reactant of Route 2
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7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

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